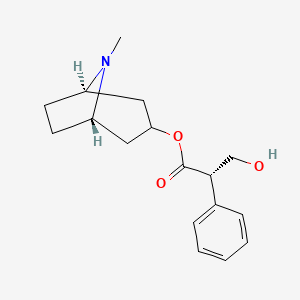

1-Hyoscyamine

Description

Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

1-Hyoscyamine has been reported in Datura inoxia, Atropa belladonna, and other organisms with data available.

Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.

Structure

3D Structure

Properties

Key on ui mechanism of action |

Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia. |

|---|---|

CAS No. |

101-31-5 |

Molecular Formula |

C17H23NO3 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13?,14?,15?,16-/m1/s1 |

InChI Key |

RKUNBYITZUJHSG-LGGPCSOHSA-N |

Isomeric SMILES |

CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Appearance |

Solid powder |

Color/Form |

NEEDLES FROM DIL ALCOHOL |

melting_point |

106 °C |

Other CAS No. |

101-31-5 5908-99-6 |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |

Origin of Product |

United States |

Foundational & Exploratory

1-Hyoscyamine biosynthesis pathway in Atropa belladonna

An In-Depth Technical Guide to the 1-Hyoscyamine Biosynthesis Pathway in Atropa belladonna

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the this compound biosynthesis pathway in Atropa belladonna (Deadly Nightshade). It details the enzymatic steps, key intermediates, and regulatory aspects of this pathway, which is of significant interest for the pharmaceutical industry due to the anticholinergic properties of hyoscyamine and its derivative, scopolamine.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a complex process primarily occurring in the roots of the plant, specifically in the pericycle cells.[1][2][3][4] The pathway can be conceptually divided into three major parts: the formation of the tropane ring precursor (tropine), the synthesis of the acyl moiety (tropic acid from phenyllactic acid), and the final esterification and rearrangement to form hyoscyamine.[5][6]

The pathway begins with the amino acids ornithine and arginine, which are converted to putrescine.[7] Putrescine is then methylated by putrescine N-methyltransferase (PMT), the first committed step in tropane alkaloid synthesis.[1][3][8][9] The resulting N-methylputrescine is oxidized by N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal.[10] This intermediate undergoes spontaneous cyclization to form the N-methyl-Δ¹-pyrrolinium cation.[11]

The subsequent formation of tropinone, the first intermediate with the characteristic tropane core, involves a polyketide synthase (PYKS) and a cytochrome P450-type enzyme, tropinone synthase.[5][6] Tropinone represents a critical branch point.[12][13][14] Tropinone reductase I (TRI) stereospecifically reduces tropinone to tropine, which is the direct precursor for hyoscyamine.[12][14] Alternatively, tropinone reductase II (TRII) produces pseudotropine, leading to the synthesis of calystegine alkaloids.[12][13]

Concurrently, the amino acid phenylalanine is converted to phenyllactic acid.[5][10] Tropine and phenyllactic acid are then condensed to form the intermediate littorine.[5][15] A cytochrome P450 enzyme, CYP80F1, functions as a littorine mutase, rearranging littorine into hyoscyamine aldehyde.[10] Finally, hyoscyamine dehydrogenase (HDH) reduces hyoscyamine aldehyde to yield this compound.[16]

Caption: The this compound biosynthesis pathway in Atropa belladonna.

Quantitative Data on Hyoscyamine Biosynthesis

The concentration of hyoscyamine and its derivatives varies significantly across different tissues and between wild-type and genetically modified plants. The biosynthesis primarily occurs in the roots, with subsequent transport and accumulation in aerial parts, particularly tender stems and leaves.[17]

Table 1: Tropane Alkaloid Content in Wild-Type Atropa belladonna Tissues

| Tissue | Hyoscyamine (mg/g DW) | Scopolamine (mg/g DW) | Reference |

|---|---|---|---|

| Tender Stems | 3.364 | 0.600 | [17] |

| Tender Leaves | 1.526 | 0.601 | [17] |

| Roots | 1.598 | Not specified | [17] |

| Young Fruits | 1.271 | Not specified | [17] |

| Fruit Sepals | 1.413 | 1.003 | [17] |

| Leaves (WT average) | 0.92 | 0.32 | [18] |

| Roots (WT average) | 0.53 | 0.27 | [18] |

| Leaves (WT average) | 2.45 | 0.30 |[19] |

Table 2: Impact of Genetic Modification on Tropane Alkaloid Production in Atropa belladonna

| Genetic Modification | Tissue | Hyoscyamine (mg/g DW) | Scopolamine (mg/g DW) | Fold Change (Hyoscyamine) | Reference |

|---|---|---|---|---|---|

| Overexpression of TRI | Root Cultures | Up to 3-fold increase | Up to 5-fold increase | ~3x | [12] |

| CRISPR/Cas9 knockout of H6H (Line H15) | Roots | 2.80 | Not Detected | ~5.3x | [18] |

| CRISPR/Cas9 knockout of H6H (Line H15) | Leaves | Not specified | Not Detected | - | [18] |

| Overexpression of AbCaM1 (Line T2GC05) | Leaves | 10.61 | 1.50 | ~4.3x |[19] |

Note: H6H (hyoscyamine 6β-hydroxylase) converts hyoscyamine to scopolamine. Its knockout prevents this conversion, leading to hyoscyamine accumulation.[9][18][20]

Experimental Protocols

Detailed experimental protocols are crucial for studying the hyoscyamine pathway. Below are methodologies for key experimental procedures cited in the literature.

Protocol for Tropane Alkaloid Extraction and Quantification by HPLC

This generalized protocol is based on methods described for the analysis of tropane alkaloids in Solanaceae species.[21][22][23]

-

Sample Preparation: Collect fresh plant material (e.g., roots, leaves), freeze immediately in liquid nitrogen, and lyophilize to obtain dry weight. Grind the dried tissue into a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a centrifuge tube.

-

Add 5 mL of an extraction solvent, typically a mixture of chloroform, methanol, and concentrated ammonia (e.g., 15:5:1 v/v/v).[23][24] Dichloromethane can be used as a safer alternative to chloroform.[24]

-

Vortex thoroughly and sonicate for 30-60 minutes in a water bath.

-

Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

-

Purification (Acid/Base Partitioning):

-

Evaporate the organic solvent under a stream of nitrogen.

-

Redissolve the residue in 2 mL of 0.5 M sulfuric acid.

-

Wash the acidic solution with 2 mL of chloroform or dichloromethane to remove neutral lipids; discard the organic phase.

-

Make the aqueous phase alkaline (pH 9-10) by adding concentrated ammonium hydroxide.

-

Extract the alkaloids from the alkaline solution three times with 2 mL of chloroform or dichloromethane.

-

Combine the organic phases and evaporate to dryness.

-

-

HPLC Analysis:

-

Reconstitute the dried alkaloid extract in a known volume (e.g., 1 mL) of the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject 10-20 µL onto an HPLC system equipped with a C18 reverse-phase column and a DAD or UV detector set to ~210 nm.[23]

-

Use an isocratic or gradient mobile phase, commonly consisting of acetonitrile and a phosphate buffer (e.g., 50 mM, pH 3.0).[23]

-

Quantify hyoscyamine by comparing the peak area to a standard curve prepared with authentic hyoscyamine standards.

-

Enzyme Activity Assay for Tropinone Reductase (TRI)

This protocol is adapted from methodologies used to assess tropinone reductase activity in A. belladonna root cultures.[13]

-

Protein Extraction:

-

Homogenize fresh root tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.2, containing 5 mM dithiothreitol and protease inhibitors).

-

Centrifuge at 4°C at high speed (e.g., 15,000 x g) for 20 minutes to pellet cell debris.

-

Use the resulting supernatant as the crude protein extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

The assay measures the consumption of the cofactor NADPH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

-

Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM potassium phosphate buffer (pH 6.2)

-

0.15 mM NADPH

-

A defined amount of crude protein extract (e.g., 50 µg)

-

-

Initiate the reaction by adding the substrate, 5 mM tropinone.

-

Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the specific activity as nmol of NADPH consumed per minute per mg of protein.

-

Visualization of Workflows and Relationships

Understanding the experimental and logical frameworks is as important as the pathway itself. The following diagrams illustrate key processes.

Analytical Workflow

This flowchart outlines the standard procedure for analyzing hyoscyamine content in plant tissues.

Caption: A typical experimental workflow for tropane alkaloid analysis.

Genetic Engineering Workflow

This diagram illustrates the steps to create high-hyoscyamine A. belladonna by knocking out the H6H gene, which converts hyoscyamine to other alkaloids.

References

- 1. Expression of Atropa belladonna putrescine N-methyltransferase gene in root pericycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Atropa belladonna hyoscyamine 6beta-hydroxylase gene is differentially expressed in the root pericycle and anthers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. [PDF] Hyoscyamine 6 beta-hydroxylase, an enzyme involved in tropane alkaloid biosynthesis, is localized at the pericycle of the root. | Semantic Scholar [semanticscholar.org]

- 5. d.lib.msu.edu [d.lib.msu.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. pnas.org [pnas.org]

- 10. A Root-Expressed l-Phenylalanine:4-Hydroxyphenylpyruvate Aminotransferase Is Required for Tropane Alkaloid Biosynthesis in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overexpression of tropinone reductases alters alkaloid composition in Atropa belladonna root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Isolation and identification of littorine from hairy roots of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. [Expression pattern of genes involved in tropane alkaloids biosynthesis and tropane alkaloids accumulation in Atropa belladonna] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Engineering tropane alkaloid production and glyphosate resistance by overexpressing AbCaM1 and G2-EPSPS in Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Solanaceae - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform [pubmed.ncbi.nlm.nih.gov]

The Precise Antagonism of Muscarinic Receptors by 1-Hyoscyamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hyoscyamine, a tropane alkaloid and the levorotatory isomer of atropine, serves as a cornerstone in the study of the cholinergic nervous system.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound on muscarinic acetylcholine receptors (mAChRs). It details the compound's binding affinities, functional antagonism, and the downstream effects on intracellular signaling pathways. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to support advanced research and drug development endeavors.

Introduction

This compound is a naturally occurring antimuscarinic agent, competitively and non-selectively antagonizing muscarinic receptors.[1] By blocking the action of the endogenous neurotransmitter acetylcholine, this compound effectively inhibits parasympathetic nerve stimulation. This inhibitory action extends to smooth muscle, cardiac muscle, exocrine glands, and the central nervous system, forming the basis of its therapeutic applications.[1][2] Understanding the precise molecular interactions between this compound and the five muscarinic receptor subtypes (M1-M5) is critical for elucidating its pharmacological profile and for the development of more selective therapeutic agents.

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[1] This means that it binds reversibly to the same orthosteric site as acetylcholine, but its binding does not elicit a conformational change in the receptor that leads to signal transduction. Consequently, in the presence of this compound, higher concentrations of acetylcholine are required to elicit a response, resulting in a rightward shift of the agonist dose-response curve without a change in the maximum response.

Quantitative Pharmacological Data

The affinity and potency of this compound and its racemic form, atropine, have been quantified through various in vitro assays. The following tables summarize key binding affinity (pKi) and functional antagonism (pA2) values for the different muscarinic receptor subtypes.

Table 1: Binding Affinity of S-(-)-Hyoscyamine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | pKi Value (± SEM) |

| M1 | 9.48 ± 0.18 |

| M2 | 9.45 ± 0.31 |

| M3 | 9.30 ± 0.19 |

| M4 | 9.55 ± 0.13 |

| M5 | 9.24 ± 0.30 |

Data from Ghelardini C, et al. (1997) for S-(-)-hyoscyamine binding to human muscarinic receptor subtypes expressed in Chinese hamster oocytes (CHO-K1).[3]

Table 2: Functional Antagonism of S-(-)-Hyoscyamine at Muscarinic Receptor Subtypes

| Receptor Subtype | Tissue Preparation | pA2 Value (± SEM) |

| M1 | Rabbit Vas Deferens | 9.33 ± 0.03 |

| M2 | Rat Atrium | 8.95 ± 0.01 |

| M3 | Rat Ileum | 9.04 ± 0.03 |

Data from Ghelardini C, et al. (1997) for S-(-)-hyoscyamine.[3]

Table 3: Comparative Binding Affinities (Ki) of Atropine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki Value (nM) |

| M1 | 1.27 ± 0.36 |

| M2 | 3.24 ± 1.16 |

| M3 | 2.21 ± 0.53 |

| M4 | 0.77 ± 0.43 |

| M5 | 2.84 ± 0.84 |

Data from Bolden et al. (2010) for atropine.[4]

Signaling Pathways Modulated by this compound

Muscarinic receptors are G-protein coupled receptors (GPCRs) that transduce signals through different intracellular pathways depending on the receptor subtype. This compound, by blocking these receptors, prevents the initiation of these signaling cascades.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound prevents this entire cascade by blocking the initial receptor activation.

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as inwardly rectifying potassium channels. This compound's antagonism at M2 and M4 receptors prevents these inhibitory effects.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's interaction with muscarinic receptors relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the binding affinity (Ki) of a competing unlabeled ligand like this compound.

-

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

References

- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) 3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 3661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

The Pharmacological Profile and Therapeutic Potential of 1-Hyoscyamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hyoscyamine, a naturally occurring tropane alkaloid, is the levorotatory isomer of atropine and a potent antimuscarinic agent. It exerts its pharmacological effects by competitively and non-selectively antagonizing muscarinic acetylcholine receptors, thereby inhibiting parasympathetic nerve activity. This comprehensive technical guide delineates the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Furthermore, it explores its therapeutic potential across a spectrum of clinical applications, primarily focusing on gastrointestinal and urinary tract disorders. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and drug development.

Introduction

This compound is a secondary metabolite found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane).[1][2] As the active levo-isomer of atropine, it possesses approximately twice the antimuscarinic potency of its racemic counterpart.[1] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle spasms and glandular secretions.[3][4] This pharmacological activity underpins its therapeutic use in a variety of conditions, including irritable bowel syndrome (IBS), peptic ulcers, and bladder spasms.[5][6][7] Although it has been in clinical use for many years, detailed quantitative pharmacokinetic data remains limited.[7][8] This guide aims to consolidate the available scientific information on this compound to support ongoing research and development efforts.

Pharmacological Profile

Mechanism of Action

This compound is a competitive antagonist of acetylcholine at muscarinic receptors (M1, M2, M3, M4, and M5).[1][9] By blocking these receptors, it inhibits the actions of acetylcholine in the parasympathetic nervous system. This antagonism results in a range of physiological effects, including:

-

Reduced Gastrointestinal Motility: Inhibition of M3 receptors in the smooth muscle of the gastrointestinal tract leads to decreased propulsive motility and spasms.[4][5][10]

-

Decreased Glandular Secretions: Blockade of muscarinic receptors in exocrine glands reduces the secretion of saliva, gastric acid, and bronchial mucus.[4][5][10]

-

Cardiovascular Effects: At therapeutic doses, it can cause a slight increase in heart rate by blocking M2 receptors in the sinoatrial node.

-

Effects on the Urinary Tract: It relaxes the detrusor muscle of the bladder and contracts the trigone and sphincter, leading to urinary retention. This is beneficial in treating bladder spasms.

-

Central Nervous System Effects: this compound can cross the blood-brain barrier and may cause central nervous system effects such as drowsiness, dizziness, and, at higher doses, excitement or delirium.[4][10]

Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism by this compound

References

- 1. Hyoscyamine Sulfate Extended-Release Tablets: Package Insert / Prescribing Info [drugs.com]

- 2. mmpc.org [mmpc.org]

- 3. youtube.com [youtube.com]

- 4. Hyoscyamine Sulfate Sublingual Tablets 0.125 mg [dailymed.nlm.nih.gov]

- 5. Hyoscyamine Sulfate Extended-Release Tablets, 0.375 mg Rx only (Packaged by Pharma Packaging Solutions, LLC dba Tjoapack LLC) [dailymed.nlm.nih.gov]

- 6. Articles [globalrx.com]

- 7. This compound | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Articles [globalrx.com]

- 10. Hyoscyamine Sulfate Sublingual Tablets [dailymed.nlm.nih.gov]

Stereospecificity and Pharmacological Activity of l-Hyoscyamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

l-Hyoscyamine, a naturally occurring tropane alkaloid, is a potent anticholinergic agent widely used in clinical practice. Its pharmacological effects are critically dependent on its stereochemistry. This technical guide provides a comprehensive overview of the stereospecificity of l-hyoscyamine and its profound impact on its pharmacological activity. We delve into its mechanism of action as a competitive antagonist of muscarinic acetylcholine receptors, presenting quantitative data on the differential binding affinities of its enantiomers. Detailed experimental protocols for key assays used to characterize its activity are provided, along with visual representations of the associated signaling pathways and experimental workflows. This guide serves as a critical resource for researchers and professionals involved in the study and development of anticholinergic drugs.

Introduction

This guide will explore the fundamental principles of stereospecificity as they relate to l-hyoscyamine, its interaction with muscarinic acetylcholine receptors (mAChRs), and the downstream cellular consequences of this interaction.

Mechanism of Action: Competitive Antagonism of Muscarinic Receptors

l-Hyoscyamine exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[6][7][8] It reversibly binds to these receptors, thereby preventing the neurotransmitter acetylcholine (ACh) from binding and eliciting its physiological effects. This antagonism is surmountable, meaning that its effects can be overcome by increasing the concentration of acetylcholine at the receptor site.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), each with distinct tissue localizations and signaling pathways.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly activate certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

l-Hyoscyamine is a non-selective muscarinic antagonist, meaning it blocks the actions of acetylcholine at all five muscarinic receptor subtypes.[7]

Stereospecificity of Pharmacological Activity

The pharmacological potency of hyoscyamine resides almost entirely in its l-isomer. The d-isomer, d-hyoscyamine, is significantly less active.[3] This marked difference in activity is a direct consequence of the three-dimensional structure of the drug molecule and its interaction with the chiral environment of the muscarinic receptor binding site. The receptor's binding pocket is configured to accommodate the specific spatial arrangement of the l-enantiomer with much higher affinity than the d-enantiomer.

Data Presentation: Quantitative Comparison of Hyoscyamine Enantiomers

The following tables summarize the quantitative data on the binding affinities of l-hyoscyamine and d-hyoscyamine for various muscarinic receptor subtypes.

| Receptor Subtype | Ligand | pA2 | Reference |

| M1 (rabbit vas deferens) | S-(-)-hyoscyamine | 9.33 ± 0.03 | [9] |

| R-(+)-hyoscyamine | 7.05 ± 0.05 | [9] | |

| M2 (rat atrium) | S-(-)-hyoscyamine | 8.95 ± 0.01 | [9] |

| R-(+)-hyoscyamine | 7.25 ± 0.04 | [9] | |

| M3 (rat ileum) | S-(-)-hyoscyamine | 9.04 ± 0.03 | [9] |

| R-(+)-hyoscyamine | 6.88 ± 0.05 | [9] |

| Receptor Subtype | Ligand | pKi | Reference |

| m1 (human, CHO-K1) | S-(-)-hyoscyamine | 9.48 ± 0.18 | [9] |

| R-(+)-hyoscyamine | 8.21 ± 0.07 | [9] | |

| m2 (human, CHO-K1) | S-(-)-hyoscyamine | 9.45 ± 0.31 | [9] |

| R-(+)-hyoscyamine | 7.89 ± 0.06 | [9] | |

| m3 (human, CHO-K1) | S-(-)-hyoscyamine | 9.30 ± 0.19 | [9] |

| R-(+)-hyoscyamine | 8.06 ± 0.18 | [9] | |

| m4 (human, CHO-K1) | S-(-)-hyoscyamine | 9.55 ± 0.13 | [9] |

| R-(+)-hyoscyamine | 8.35 ± 0.11 | [9] | |

| m5 (human, CHO-K1) | S-(-)-hyoscyamine | 9.24 ± 0.30 | [9] |

| R-(+)-hyoscyamine | 8.17 ± 0.08 | [9] |

Data presented as mean ± SEM. pA2 and pKi values are logarithmic, so a difference of 1 unit represents a 10-fold difference in affinity.

Experimental Protocols

The characterization of l-hyoscyamine's pharmacological activity relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the affinity of a ligand for a specific receptor subtype. It involves the use of a radiolabeled ligand that binds to the receptor of interest.

Objective: To determine the equilibrium dissociation constant (Ki) of l-hyoscyamine and d-hyoscyamine for muscarinic receptors.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Test compounds: l-hyoscyamine and d-hyoscyamine at various concentrations.

-

Non-specific binding control: Atropine (10 µM).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of [3H]-NMS (typically near its Kd value), and varying concentrations of the unlabeled test compound (l- or d-hyoscyamine). Include tubes for total binding (no competitor) and non-specific binding (with a high concentration of atropine).

-

Equilibration: Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay: Schild Analysis for Competitive Antagonism

This assay is used to determine the pA2 value of a competitive antagonist, providing a measure of its potency.

Objective: To determine the pA2 value of l-hyoscyamine as a competitive antagonist at a specific muscarinic receptor.

Materials:

-

Isolated tissue preparation containing the muscarinic receptor of interest (e.g., guinea pig ileum for M3 receptors).

-

Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isometric force transducer and data acquisition system.

-

Muscarinic agonist (e.g., carbachol).

-

Antagonist: l-hyoscyamine at various concentrations.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension. Allow the tissue to equilibrate.

-

Control Agonist Concentration-Response Curve: Cumulatively add the agonist (carbachol) to the organ bath and record the contractile response at each concentration to generate a control concentration-response curve.

-

Washout: Thoroughly wash the tissue to remove the agonist.

-

Antagonist Incubation: Add a known concentration of the antagonist (l-hyoscyamine) to the organ bath and allow it to equilibrate with the tissue (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a new agonist concentration-response curve.

-

Repeat: Repeat steps 3-5 with at least two other concentrations of the antagonist.

-

Data Analysis: For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist). Plot the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist (pA). The x-intercept of the resulting Schild plot is the pA2 value. A slope of 1 is indicative of competitive antagonism.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by l-hyoscyamine through its antagonism of muscarinic receptors.

Caption: Gq/11 Signaling Pathway Antagonism by l-Hyoscyamine.

Caption: Gi/o Signaling Pathway Antagonism by l-Hyoscyamine.

Experimental Workflows

Caption: Radioligand Binding Assay Workflow.

Caption: Schild Analysis Experimental Workflow.

Conclusion

The pharmacological activity of hyoscyamine is unequivocally linked to its stereochemistry, with the l-enantiomer being the pharmacologically active component. This stereospecificity arises from the precise three-dimensional interaction between l-hyoscyamine and the chiral binding pocket of muscarinic acetylcholine receptors. As a non-selective competitive antagonist, l-hyoscyamine effectively blocks the physiological effects of acetylcholine at all muscarinic receptor subtypes, leading to its wide range of clinical applications. A thorough understanding of the principles of stereospecificity, receptor binding, and cellular signaling is paramount for the rational design and development of novel and more selective anticholinergic agents. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working in this important therapeutic area.

References

- 1. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pa2 determination | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. resources.revvity.com [resources.revvity.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Protein Kinase Signaling Networks Driven by Oncogenic Gq/11 in Uveal Melanoma Identified by Phosphoproteomic and Bioinformatic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

1-Hyoscyamine from Solanaceae Plants: A Technical Guide to Natural Sources and Extraction

Abstract

1-Hyoscyamine, a tropane alkaloid, is a clinically significant anticholinergic agent predominantly found in plants of the Solanaceae family. Its therapeutic applications necessitate efficient and well-characterized extraction and purification methods. This technical guide provides an in-depth overview of the primary natural sources of this compound, presenting quantitative data on its concentration in various species. Furthermore, it details established and modern experimental protocols for its extraction, purification, and analysis, aimed at researchers, scientists, and professionals in drug development. The guide includes visual workflows and biosynthetic pathways to elucidate key processes.

Introduction

This compound, the levorotatory isomer of atropine, is a competitive antagonist of muscarinic acetylcholine receptors. This activity makes it a valuable pharmaceutical agent for treating a range of conditions, including gastrointestinal disorders, and as a preoperative medication to reduce secretions. The primary commercial sources of this compound are plants from the Solanaceae (nightshade) family, such as Atropa belladonna, Datura stramonium, and various Hyoscyamus species. The biosynthesis of this complex alkaloid occurs primarily in the plant roots and is then translocated to aerial parts. Understanding the distribution of this compound within these plants and mastering efficient extraction techniques are critical for ensuring a stable supply for pharmaceutical production. This document serves as a comprehensive resource, consolidating quantitative data, detailing experimental procedures, and visualizing the underlying biochemical and processing pathways.

Natural Sources of this compound

The concentration of this compound varies significantly among different genera, species, and even different parts of the same plant. Environmental conditions and the developmental stage of the plant also play a crucial role in alkaloid content. The following tables summarize quantitative data on this compound content in key Solanaceae species.

Table 1: this compound Content in Various Solanaceae Species and Plant Parts

| Species | Plant Part | This compound Content (mg/kg Dry Weight) | Reference(s) |

| Atropa belladonna | Various | 1466 - 5117 | |

| Datura stramonium | Various | Not Found (Scopolamine is dominant) | |

| Hyoscyamus niger | Roots | 172.06 (µg/g) | |

| Hyoscyamus reticulatus | Leaves | 360 (± 40) | |

| Hyoscyamus reticulatus | Roots | 560 (± 110) | |

| Hyoscyamus pusillus | Various | Present (Scopolamine is dominant) | |

| Hyoscyamus kurdicus | Various | Present (Scopolamine is dominant) |

Note: Content can vary widely based on geography, climate, and analytical method used. "Not Found" indicates that it was not detected in measurable quantities in the cited studies.

Biosynthesis of this compound

The biosynthesis of tropane alkaloids is a complex, multi-enzyme process that begins with the amino acid L-ornithine. The pathway proceeds through the formation of putrescine, its N-methylation, and subsequent cyclization to form the characteristic tropane ring of tropinone. Tropinone is a key intermediate that is reduced to tropine. The final step in hyoscyamine synthesis is the esterification of tropine with tropic acid, which is derived from phenylalanine. The enzyme hyoscyamine 6β-hydroxylase (H6H) can further convert hyoscyamine into scopolamine.

1-Hyoscyamine as a Secondary Metabolite in Plant Defense: A Technical Guide

Abstract

1-Hyoscyamine, a tropane alkaloid found predominantly in the Solanaceae family, serves as a potent neurotoxin and a critical component of plant defense against herbivores and pathogens.[1] This technical guide provides an in-depth analysis of the biosynthesis of this compound, its mode of action, and the intricate signaling pathways that regulate its production, with a primary focus on the jasmonate signaling cascade. We further present a compilation of quantitative data on hyoscyamine concentrations in various plant species and detailed experimental protocols for its extraction, purification, and quantification, intended for researchers in phytochemistry, chemical ecology, and drug development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend against a multitude of biotic threats. Secondary metabolites, compounds not directly involved in growth and development, are the cornerstone of this defense system. Among these, alkaloids represent a large and diverse group of nitrogen-containing compounds with significant physiological effects on other organisms.

This compound is the levorotatory isomer of atropine and a prominent tropane alkaloid found in plants such as deadly nightshade (Atropa belladonna), jimsonweed (Datura stramonium), and henbane (Hyoscyamus niger).[1][2] Its primary role in plant defense stems from its activity as a competitive antagonist of muscarinic acetylcholine receptors, disrupting the nervous systems of herbivores.[3][4] This guide elucidates the multifaceted role of this compound as a key defense molecule.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process primarily occurring in the roots of the plant, from where it is translocated to aerial parts.[5] The pathway utilizes precursors from two primary amino acids: L-ornithine, which forms the tropane ring, and L-phenylalanine, which is converted to the tropic acid moiety.[6]

The initial committed step is the methylation of putrescine (derived from ornithine) by putrescine N-methyltransferase (PMT).[5] The resulting N-methylputrescine is oxidized and cyclized to form the N-methyl-Δ¹-pyrrolinium cation. This cation condenses with acetoacetic acid to yield hygrine, which is then rearranged to form tropinone.[1] Tropinone is reduced by tropinone reductase I (TRI) to tropine.[6] In parallel, phenylalanine is converted to phenyllactate. Tropine and phenyllactate are esterified to form littorine.[1] A crucial rearrangement of littorine, catalyzed by a cytochrome P450 enzyme (CYP80F1), forms hyoscyamine aldehyde, which is finally reduced to this compound.[1][7]

References

- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]

- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Engineering tropane biosynthetic pathway in Hyoscyamus niger hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Biotechnological Approaches on Engineering Medicinal Tropane Alkaloid Production in Plants [frontiersin.org]

- 7. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to In Silico Modeling of 1-Hyoscyamine Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in silico modeling of 1-Hyoscyamine's interaction with its primary targets, the muscarinic acetylcholine receptors (mAChRs). This compound, a tropane alkaloid, is the levorotatory isomer of atropine and functions as a non-selective, competitive antagonist of these receptors.[1][2][3] By blocking the action of acetylcholine, it impacts a wide range of physiological functions, making it a subject of significant pharmacological interest.[1][2][3]

In silico modeling offers a powerful, cost-effective approach to investigate these interactions at a molecular level, predicting binding affinities, elucidating binding modes, and simulating the dynamic behavior of the ligand-receptor complex. This document outlines the core methodologies, from receptor model preparation to the simulation and analysis of the binding event, providing detailed protocols and data presentation to guide researchers in this field.

Target Receptors: The Muscarinic Acetylcholine Receptor Family

This compound competitively and non-selectively antagonizes all five subtypes of muscarinic acetylcholine receptors (M1-M5).[4][5] These receptors are G-protein coupled receptors (GPCRs) that play pivotal roles in both the central and peripheral nervous systems.[6] They are broadly categorized into two functional classes based on their G-protein coupling:

-

Gq/11-coupled receptors (M1, M3, M5): Upon activation, these receptors stimulate phospholipase C (PLC), leading to a cascade of downstream signaling events.[7][8]

-

Gi/o-coupled receptors (M2, M4): These receptors primarily act by inhibiting adenylyl cyclase, which decreases intracellular cAMP levels.[7][8]

The M1, M4, and M5 subtypes are predominantly found in the central nervous system (CNS), while M2 and M3 receptors are widely distributed in both the CNS and peripheral tissues.[9]

In Silico Modeling Workflow

The computational investigation of this compound binding to muscarinic receptors follows a structured workflow. This process begins with preparing the three-dimensional structures of both the ligand and the receptor and proceeds through docking and dynamic simulation to analyze their interaction in detail.

Experimental Protocols & Methodologies

Homology Modeling of Muscarinic Receptors

Due to the challenges in crystallizing membrane proteins, high-resolution crystal structures for all muscarinic receptor subtypes may not be available.[10] Homology modeling provides a reliable method to generate 3D models based on the amino acid sequence of the target receptor and the experimentally determined structure of a homologous protein (template).[11]

Protocol:

-

Template Selection:

-

Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) using the amino acid sequence of the target human muscarinic receptor (e.g., M2).

-

Select a template with high sequence identity (>40% is preferable), good resolution (< 2.5 Å), and a similar biological function. The β2-adrenergic receptor (PDB ID: 2RH1) and other muscarinic receptor crystal structures (e.g., M3, PDB ID: 4DAJ) have been successfully used as templates.[9][10]

-

-

Sequence Alignment:

-

Align the target receptor sequence with the template sequence using a multiple sequence alignment tool like ClustalW.[9] This step is critical for correctly mapping the residues of the target onto the template structure.

-

-

Model Building:

-

Use modeling software such as Modeller or the Prime module in the Schrödinger suite to generate the 3D model of the target receptor based on the alignment.[6][10][12] The software constructs the model by copying the coordinates of the aligned residues from the template and building the non-aligned regions (loops).

-

-

Model Refinement and Validation:

-

Refine the initial model, particularly the loop regions and side-chain conformations, using energy minimization techniques.

-

Validate the quality of the final model using tools like PROCHECK (for stereochemical quality) and Ramachandran plots to ensure that the protein's geometry is physically plausible.

-

Ligand and Protein Preparation

Proper preparation of both the ligand (this compound) and the receptor model is crucial for accurate docking and simulation.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database like PubChem (CID 154417).[3]

-

Convert the 2D structure to a 3D structure using software like LigPrep (Schrödinger) or open-source alternatives.[12]

-

Generate possible ionization states at a physiological pH (e.g., 7.4) and perform energy minimization to obtain a low-energy conformation. Assign appropriate partial charges using a force field (e.g., OPLS, AMBER).

-

-

Protein Preparation:

-

Load the homology model or crystal structure into a molecular modeling program (e.g., Maestro, AutoDock Tools).

-

Add hydrogen atoms, as they are typically absent in crystal structures.

-

Assign partial charges and atom types according to a chosen force field.

-

Perform a constrained energy minimization to relieve any steric clashes in the structure while keeping the backbone atoms fixed.

-

Define the binding site by identifying the key residues in the orthosteric pocket, often guided by data from existing co-crystal structures or mutagenesis studies.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score.[13][14]

Protocol (using AutoDock Vina as an example):

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the entire orthosteric binding site of the muscarinic receptor.[15] The size of the grid should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

-

-

Configuration:

-

Prepare a configuration file specifying the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the desired exhaustiveness of the search (a higher value increases accuracy but also computation time).

-

-

Running the Docking Simulation:

-

Execute the docking run using the command-line interface of AutoDock Vina. The program will systematically explore different conformations of this compound within the binding site.

-

-

Analysis of Results:

-

Analyze the output poses. The results are typically ranked by their binding affinity scores (in kcal/mol), with more negative values indicating stronger binding.[15]

-

Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the receptor's active site residues.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for an assessment of the stability of the binding pose and conformational changes in the protein.[16][17]

Protocol (using GROMACS as an example):

-

System Setup:

-

Take the best-ranked docked complex of this compound and the muscarinic receptor.

-

Embed the complex in a realistic lipid bilayer (e.g., POPC) to mimic the cell membrane environment, a crucial step for GPCRs.[6]

-

Solvate the system with a water model (e.g., TIP3P) in a periodic boundary box.

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological ionic strength.[16]

-

-

Energy Minimization:

-

Perform a steep descent energy minimization of the entire system to remove any steric clashes or inappropriate geometry.

-

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 310 K) under NVT (constant number of particles, volume, and temperature) conditions.

-

Switch to NPT (constant number of particles, pressure, and temperature) ensemble to equilibrate the system's pressure and density. This involves running short simulations (e.g., several nanoseconds) with positional restraints on the protein and ligand to allow the solvent and lipids to relax around them.

-

-

Production Run:

-

Remove the restraints and run the production MD simulation for a significant timescale (e.g., 100-500 nanoseconds or longer) to observe the binding dynamics.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the receptor.

-

Monitor specific interactions (e.g., hydrogen bonds) between this compound and the receptor over time to confirm the stability of the predicted binding mode.

-

Quantitative Data Summary

The binding affinity of this compound (S-(-)-hyoscyamine) and its dextro enantiomer (R-(+)-hyoscyamine) for various muscarinic receptor subtypes has been determined experimentally. This compound shows significantly higher affinity across all subtypes compared to its enantiomer, highlighting the stereoselectivity of the binding.

| Compound | Receptor Subtype | Binding Affinity (pKi) | Receptor Source |

| S-(-)-hyoscyamine | m1 | 9.48 ± 0.18 | Human (expressed in CHO-K1 cells) |

| m2 | 9.45 ± 0.31 | Human (expressed in CHO-K1 cells) | |

| m3 | 9.30 ± 0.19 | Human (expressed in CHO-K1 cells) | |

| m4 | 9.55 ± 0.13 | Human (expressed in CHO-K1 cells) | |

| m5 | 9.24 ± 0.30 | Human (expressed in CHO-K1 cells) | |

| R-(+)-hyoscyamine | m1 | 8.21 ± 0.07 | Human (expressed in CHO-K1 cells) |

| m2 | 7.89 ± 0.06 | Human (expressed in CHO-K1 cells) | |

| m3 | 8.06 ± 0.18 | Human (expressed in CHO-K1 cells) | |

| m4 | 8.35 ± 0.11 | Human (expressed in CHO-K1 cells) | |

| m5 | 8.17 ± 0.08 | Human (expressed in CHO-K1 cells) | |

| Data sourced from Ghelardini et al. (1997)[18] |

Muscarinic Receptor Signaling Pathways

As an antagonist, this compound blocks the initiation of the downstream signaling cascades normally triggered by acetylcholine. Understanding these pathways is essential for interpreting the functional consequences of its binding.

Gq/11-Coupled Receptor Signaling (M1, M3, M5)

This pathway leads to an increase in intracellular calcium and the activation of protein kinase C.

Gi/o-Coupled Receptor Signaling (M2, M4)

This pathway is primarily inhibitory, leading to a decrease in intracellular cAMP levels.

References

- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 4. This compound | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ((1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) (2R)-3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 637577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. On homology modeling of the M2 muscarinic acetylcholine receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. easpublisher.com [easpublisher.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. chemmethod.com [chemmethod.com]

- 16. Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Steps in l-Hyoscyamine Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed elucidation of the enzymatic pathway leading to the synthesis of l-hyoscyamine, a pharmaceutically significant tropane alkaloid. It covers the key enzymes, their kinetics, regulatory aspects, and the experimental methodologies used to unravel this complex biosynthetic route.

The Biosynthetic Pathway of l-Hyoscyamine

The biosynthesis of l-hyoscyamine is a complex process primarily occurring in the roots of several Solanaceae plant species. It involves the convergence of two distinct pathways: one originating from the amino acid L-ornithine to produce the tropane ring (tropine), and the other from L-phenylalanine to produce the tropic acid moiety (phenyllactyl-CoA). The complete pathway involves at least 13 enzymatic steps.

The pathway can be conceptually divided into three major parts:

-

Part A: Synthesis of the Tropine Moiety: Conversion of L-ornithine to tropine.

-

Part B: Synthesis of the Tropic Acid Precursor: Conversion of L-phenylalanine to phenyllactylglucose.

-

Part C: Condensation and Final Modification: Assembly of tropine and the tropic acid precursor to form l-hyoscyamine.

Below is a detailed breakdown of the enzymatic reactions.

Part A: Synthesis of the Tropine Moiety

-

Ornithine to Putrescine: The pathway initiates with the decarboxylation of L-ornithine to form putrescine. This reaction is catalyzed by Ornithine Decarboxylase (ODC) . In some organisms, arginine can also serve as a precursor via the action of Arginine Decarboxylase (ADC).

-

Putrescine to N-methylputrescine: Putrescine undergoes methylation to yield N-methylputrescine. This is a critical regulatory step, catalyzed by Putrescine N-methyltransferase (PMT) , which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.

-

N-methylputrescine to 4-methylaminobutanal: The primary amine of N-methylputrescine is oxidized by N-methylputrescine Oxidase (MPO) , a copper-containing diamine oxidase, to produce 4-methylaminobutanal. This product then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.

-

Formation of Tropinone: The N-methyl-Δ¹-pyrrolinium cation condenses with a malonyl-CoA-derived acetoacetate equivalent. This crucial carbon-carbon bond formation is catalyzed by a unique Type III Polyketide Synthase (PYKS) and a Cytochrome P450 enzyme (CYP82M3) , which together form the tropinone synthase complex.

-

Tropinone to Tropine: Tropinone is the branch-point intermediate in tropane alkaloid biosynthesis. For hyoscyamine synthesis, tropinone undergoes a stereospecific reduction to tropine (3α-tropanol), a reaction catalyzed by Tropinone Reductase I (TR-I) , which is NADPH-dependent.

Part B: Synthesis of the Tropic Acid Precursor

-

Phenylalanine to Phenylpyruvate: The aromatic amino acid L-phenylalanine is first converted to phenylpyruvate by Aromatic Amino Acid Aminotransferase 4 (AT4) .

-

Phenylpyruvate to Phenyllactate: Phenylpyruvate is then reduced to phenyllactate by Phenylpyruvic Acid Reductase (PPAR) .

-

Phenyllactate to Phenyllactylglucose: The phenyllactate is glycosylated to form phenyllactylglucose by Phenyllactate UDP-glycosyltransferase (UGT1) .

Part C: Condensation and Final Assembly

-

Formation of Littorine: Tropine from Part A and phenyllactylglucose from Part B are condensed to form the ester littorine. This reaction is catalyzed by Littorine Synthase (LS) .

-

Littorine Rearrangement: Littorine undergoes an intramolecular rearrangement to form hyoscyamine aldehyde. This complex reaction, involving the migration of a carboxyl group, is catalyzed by a cytochrome P450 enzyme, Littorine Mutase/Monooxygenase (CYP80F1) .

-

Reduction to l-Hyoscyamine: Finally, hyoscyamine aldehyde is reduced to l-hyoscyamine by Hyoscyamine Dehydrogenase (HDH) , completing the biosynthesis.

The subsequent conversion of l-hyoscyamine to the commercially valuable scopolamine is catalyzed by the bifunctional enzyme Hyoscyamine 6β-hydroxylase (H6H).

Visualization of the l-Hyoscyamine Biosynthetic Pathway

The following diagram illustrates the enzymatic conversions from the primary precursors L-ornithine and L-phenylalanine to l-hyoscyamine.

Enzyme Kinetics and Properties

The efficiency and regulation of the l-hyoscyamine pathway are governed by the kinetic properties of its key enzymes. Putrescine N-methyltransferase (PMT) and Tropinone Reductase I (TR-I) are considered crucial regulatory points. The table below summarizes the available quantitative data for the primary enzymes in the pathway.

| Enzyme | Abbreviation | Source Organism (example) | Substrate(s) | Kₘ (µM) | kcat (s⁻¹) | Optimal pH | EC Number |

| Putrescine N-methyltransferase | PMT | Hyoscyamus albus | Putrescine | 277 | 0.16 - 0.39 | ~8.0 | 2.1.1.53 |

| S-adenosyl-L-methionine | 203 | ||||||

| Pyrrolidine Ketide Synthase | PYKS | Atropa belladonna | N-methyl-Δ¹-pyrrolinium cation | 10.4 | Data not available | ~7.5 | N/A |

| Malonyl-CoA | ~12 | ||||||

| Tropinone Reductase I | TR-I | Withania coagulans | Tropinone | Data not available | 16.74 | 6.4 - 6.7 | 1.1.1.206 |

| Brugmansia arborea | Tropinone | Data not available | 2.93 | 6.4 | |||

| Littorine Synthase | LS | Atropa belladonna | Tropine, Phenyllactylglucose | Data not available | Data not available | ~6.0 | N/A |

| Littorine Mutase | CYP80F1 | Hyoscyamus niger | Littorine | Data not available | Data not available | ~7.5 | 1.14.13.- |

| Hyoscyamine Dehydrogenase | HDH | Atropa belladonna | Hyoscyamine aldehyde | Data not available | Data not available | ~7.0 | 1.1.1.- |

Note: Kinetic data for several recently discovered enzymes (e.g., UGT1, HDH) are not yet fully characterized in published literature. Data can vary between species and experimental conditions.

Regulatory Control of Biosynthesis

The production of l-hyoscyamine is tightly regulated. A key external signaling molecule is methyl jasmonate (MJ) , a plant hormone involved in defense responses. MJ has been shown to upregulate the expression of key biosynthetic genes, including PMT and TR1, leading to increased alkaloid accumulation. This suggests a transcriptional regulatory network that controls the metabolic flux through the pathway in response to environmental or developmental cues.

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of 1-Hyoscyamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Hyoscyamine, a tropane alkaloid, is the active levorotatory isomer of atropine and is widely used for its anticholinergic and antispasmodic properties.[1][2] It is a critical component in various pharmaceutical formulations, and its accurate quantification is essential for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for this purpose.[3] This document provides a detailed, validated method for the quantification of this compound using Reverse-Phase HPLC (RP-HPLC) with UV detection, developed in accordance with International Conference on Harmonisation (ICH) guidelines.[4][5]

Instrumentation, Reagents, and Materials

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][6]

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

-

Ortho-phosphoric acid (Analytical grade)

-

Purified water (HPLC grade)

-

This compound reference standard

-

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented below.

| Parameter | Condition |

| Stationary Phase (Column) | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.5) : Acetonitrile (85:15, v/v)[4][7] |

| Flow Rate | 1.0 mL/min[1][6] |

| Column Temperature | 30°C[4] |

| Detection Wavelength | 210 nm[1][4][6] |

| Injection Volume | 20 µL[3][7] |

| Run Time | Approximately 15 minutes |

Experimental Protocols

Protocol 1: Preparation of Solutions

A. 25 mM Potassium Phosphate Buffer (pH 3.5):

-

Accurately weigh approximately 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of purified water.

-

Adjust the pH of the solution to 3.5 using ortho-phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter before use.[8]

B. Mobile Phase Preparation:

-

Mix the 25 mM Potassium Phosphate Buffer (pH 3.5) and Acetonitrile in a ratio of 85:15 (v/v).

-

Degas the mobile phase for at least 15 minutes in an ultrasonic bath before use.[6]

C. Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of the this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

D. Working Standard Solutions (for Linearity Curve):

-

Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration (e.g., 1, 5, 10, 25, 50 µg/mL).[9]

Protocol 2: Sample Preparation (from Tablets)

-

Weigh and finely powder a minimum of 20 tablets to ensure homogeneity.[10]

-

Accurately weigh a portion of the powder equivalent to approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to facilitate extraction.[10]

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with the mobile phase and mix thoroughly. This yields a nominal concentration of 100 µg/mL.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few milliliters of the filtrate.[9]

-

If necessary, further dilute the filtered sample with the mobile phase to bring the concentration within the linear range of the calibration curve.

Protocol 3: HPLC System Setup and Analysis

-

Set up the HPLC system according to the parameters outlined in Section 2.0.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a system suitability test by injecting the 10 µg/mL working standard solution six times.

-

Inject the prepared standard and sample solutions in sequence. It is recommended to inject a standard after every 5-10 sample injections to monitor system performance.[9]

References

- 1. brieflands.com [brieflands.com]

- 2. A validated liquid chromatography-tandem mass spectrometry method for the determination of l-hyoscyamine in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. scielo.isciii.es [scielo.isciii.es]

- 8. abap.co.in [abap.co.in]

- 9. padproject.nd.edu [padproject.nd.edu]

- 10. scribd.com [scribd.com]

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Hyoscyamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hyoscyamine, a tropane alkaloid, is a pharmacologically significant compound found in various plants of the Solanaceae family. It is the levorotatory isomer of atropine and acts as a muscarinic receptor antagonist, making it valuable in the treatment of a range of conditions, including gastrointestinal disorders and spasms. Accurate and reliable quantification of this compound in plant materials, pharmaceutical formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and drug development.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides detailed protocols for the analysis of this compound using GC-MS, including sample preparation, derivatization (where applicable), instrument parameters, and method validation data.

Experimental Protocols

Two primary methodologies are presented: a direct injection method suitable for certain sample matrices and a derivatization method for enhanced volatility and thermal stability, which is often necessary for complex biological samples.

Protocol 1: Direct GC-MS Analysis of this compound in Plant Material

This protocol is adapted from methodologies used for the analysis of tropane alkaloids in Hyoscyamus species.

1. Sample Preparation (Extraction)

-

Dry the plant material (e.g., leaves, roots) at 40°C for 48 hours and grind it into a fine powder.

-

Accurately weigh 100 mg of the powdered plant material into a suitable extraction vessel.

-

Add 6 mL of hexane and sonicate for 5 minutes.

-

Centrifuge the mixture and discard the hexane supernatant (this step removes non-polar interferences).

-

To the plant residue, add a mixture of chloroform, methanol, and 25% ammonium hydroxide (15:5:1 v/v/v).

-

Vortex the mixture for 1 minute and then sonicate for 20 minutes.

-

Centrifuge and collect the supernatant.

-

Dry the supernatant under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of dichloromethane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless mode.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 280°C.

-

Hold at 280°C for 10 minutes.

-

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 50-550 amu (full scan) or Selected Ion Monitoring (SIM) for higher sensitivity.

-

SIM Ions for this compound: m/z 124, 94, 289.

Protocol 2: GC-MS Analysis of this compound with Trimethylsilyl (TMS) Derivatization

This protocol is recommended for biological samples (e.g., serum, urine) to improve the thermal stability and chromatographic behavior of this compound.[1]

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

-

To 1 mL of serum or urine, add an internal standard (e.g., atropine-d3).

-

Adjust the sample pH to approximately 9.5 with a borate buffer.

-

Apply the sample to an Extrelut column or a similar solid-phase extraction (SPE) cartridge.

-

Elute the tropane alkaloids with 6 mL of dichloromethane.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

To the dry residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injecting into the GC-MS.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: Semi-polar capillary column such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector: Splitless mode.

-

Injector Temperature: 260°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 290°C.

-

Hold at 290°C for 5 minutes.

-

-

Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 240°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 50-600 amu (full scan) or SIM/MRM for targeted analysis.

-

Characteristic Ions for TMS-Hyoscyamine: m/z 196, 124, 361.

Data Presentation

The following tables summarize the quantitative data from validated GC-MS methods for the analysis of this compound.

Table 1: Method Validation Parameters for this compound Analysis

| Parameter | Direct Injection Method (Plant Material) | Derivatization Method (Biological Fluids) |

| Linearity Range | 5 - 500 µg/mL | 10 - 5000 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.995 | > 0.998[1] |

| Limit of Detection (LOD) | 3.125 µg/mL[2] | 5.0 ng/mL[1] |

| Limit of Quantification (LOQ) | 6.25 µg/mL[2] | 10 ng/mL[1] |

| Recovery | Not specified | > 80%[1] |

| Precision (%RSD) | < 5% | < 10% |

| Accuracy (% Bias) | < 5% | < 15% |

Visualizations

Mass Spectrometry and Fragmentation

The mass spectrum of underivatized this compound is characterized by a molecular ion peak ([M]⁺) at m/z 289. The base peak is typically observed at m/z 124, which corresponds to the tropane moiety after the loss of the tropic acid group. Other significant fragments may be observed at m/z 94.

For the TMS derivative of this compound, the molecular ion peak is at m/z 361. The fragmentation pattern will include ions characteristic of the TMS group (e.g., m/z 73) and fragments resulting from the cleavage of the derivatized molecule.

Conclusion

The GC-MS methods outlined in this application note provide robust and reliable approaches for the qualitative and quantitative analysis of this compound in various matrices. The choice between a direct injection method and a derivatization method will depend on the sample matrix and the required sensitivity. Proper method validation is essential to ensure the accuracy and precision of the results. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.

References

Application Notes and Protocols: Supercritical Fluid Extraction of l-Hyoscyamine from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Hyoscyamine is a tropane alkaloid renowned for its anticholinergic properties, making it a valuable active pharmaceutical ingredient (API) in the treatment of a variety of conditions, including gastrointestinal disorders, muscle spasms, and as a preoperative medication. Traditionally extracted from plants of the Solanaceae family, such as Datura and Hyoscyamus species, conventional solvent extraction methods often involve the use of large quantities of organic solvents, which can pose environmental and safety risks.

Supercritical fluid extraction (SFE) has emerged as a green and efficient alternative for the extraction of natural products.[1] This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical CO₂ is non-toxic, non-flammable, and its solvating power can be finely tuned by modulating pressure and temperature.[1] For polar molecules like l-hyoscyamine, the addition of a polar co-solvent, such as methanol, is typically necessary to enhance extraction efficiency.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the supercritical fluid extraction of l-hyoscyamine from plant materials.

Data Presentation: SFE Parameters and Yields

The efficiency of l-hyoscyamine extraction via SFE is highly dependent on several key parameters. The following tables summarize quantitative data from various studies, showcasing the impact of different experimental conditions on extraction outcomes.

Table 1: Supercritical Fluid Extraction Parameters for Tropane Alkaloids from Datura Species

| Plant Material | Target Alkaloid(s) | Pressure (MPa) | Temperature (°C) | Co-solvent | Extraction Time (min) | Reported Yield/Efficiency | Reference |

| Datura candida x D. aurea hairy roots | Hyoscyamine, Scopolamine | 20 | 70 | Methanol (20% v/v) | 30 | Optimization study, specific yield not stated | [2][3] |

| Datura candida x D. aurea hairy roots | Hyoscyamine, Scopolamine | Varied (Central Composite Design) | Varied (Central Composite Design) | Methanol and water with/without propylamine | 30 | Model predicted optimal conditions | [2][3] |